

Application Notes and Protocols: SIAIS164018

Treatment in SR and H2228 Cell Lines

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Compound of Interest

Compound Name: SIAIS164018

Cat. No.: B12405786

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Introduction

SIAIS164018 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).^{[1][2][3]} As a heterobifunctional molecule, **SIAIS164018** recruits an E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional kinase inhibitors.

These application notes provide detailed protocols for evaluating the effects of **SIAIS164018** in the ALK-positive anaplastic large cell lymphoma (ALCL) cell line, SR, and the non-small cell lung cancer (NSCLC) cell line, NCI-H2228, which harbors an EML4-ALK fusion. The provided protocols cover the assessment of cell viability, apoptosis, and cell cycle progression, along with the analysis of protein degradation and downstream signaling pathways.

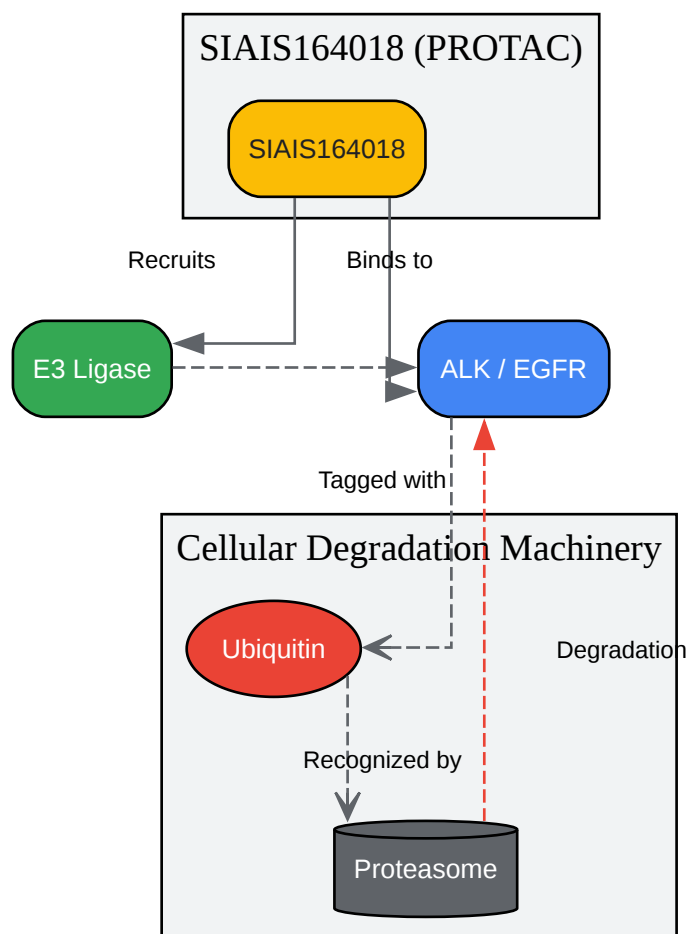
Data Presentation

Table 1: In Vitro Efficacy of SIAIS164018 and Related Compounds

Cell Line	Compound	Assay	Endpoint	Value	Citation
SR	SIAIS164018	Cell Proliferation	IC50	2 nM	[1]
H2228	SIAIS117*	Cell Growth Inhibition	IC50	46 nM	

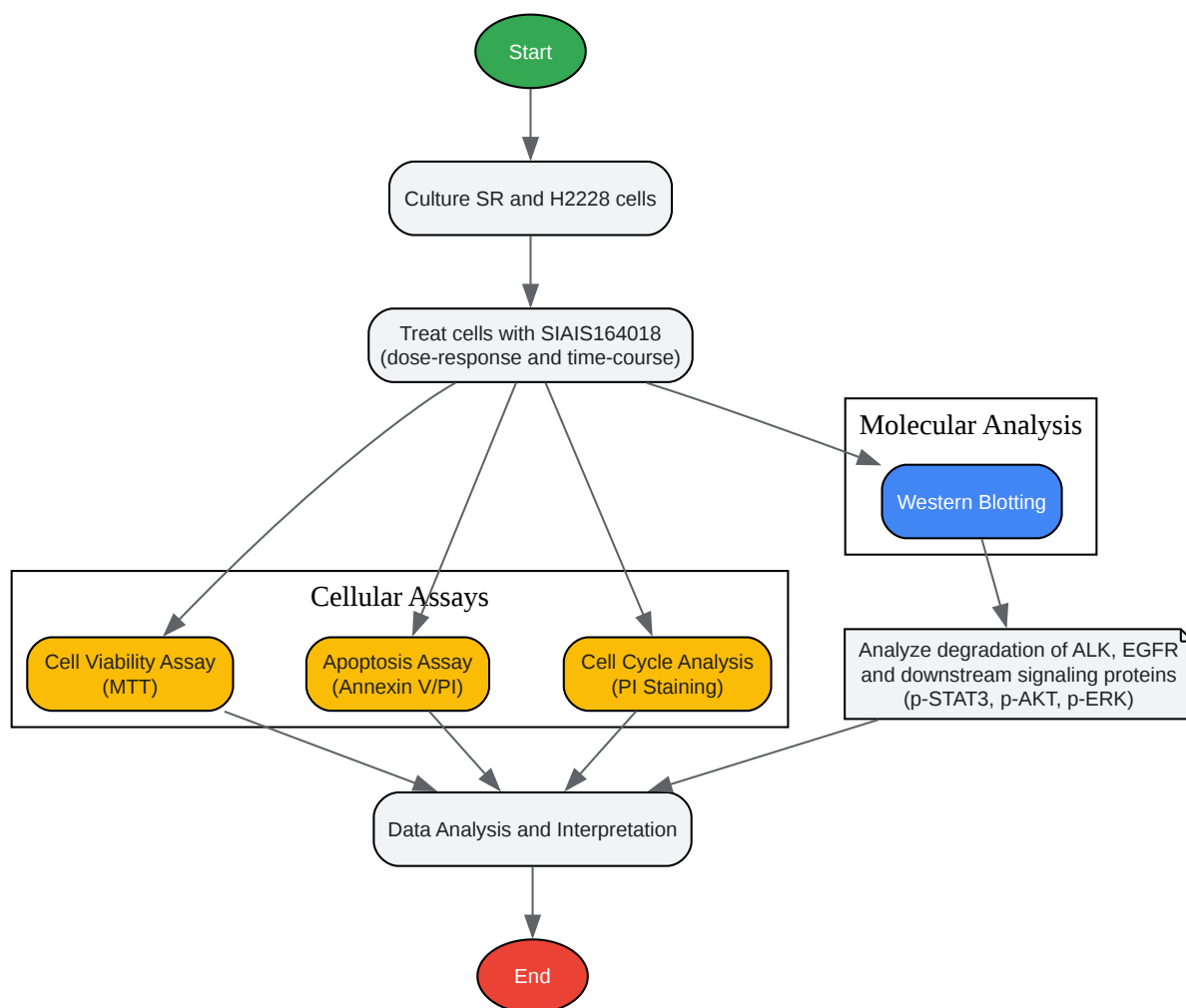
*SIAIS117 is a closely related Brigatinib-based ALK PROTAC. Data is presented as a surrogate for **SIAIS164018** in the H2228 cell line.

Mandatory Visualizations



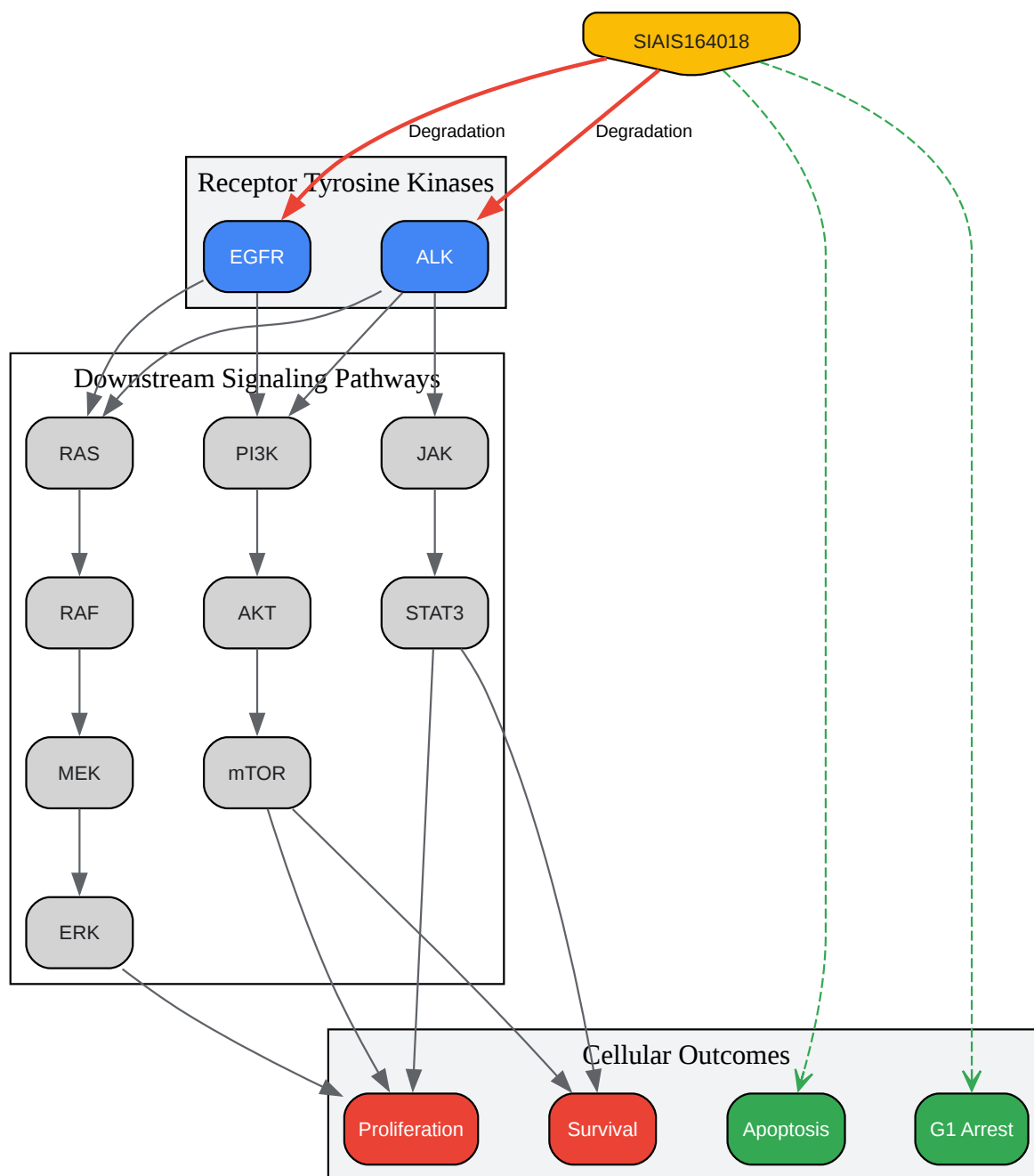
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Figure 1: Mechanism of action of **SIAIS164018**.



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Figure 2: Experimental workflow for **SIAIS164018** evaluation.



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Figure 3: ALK and EGFR signaling pathways targeted by **SIAIS164018**.

Experimental Protocols

Cell Culture

The human anaplastic large cell lymphoma cell line SR and the human non-small cell lung cancer cell line NCI-H2228 should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **SIAIS164018**.

Materials:

- SR and H2228 cells
- **SIAIS164018**
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed SR (suspension) or H2228 (adherent) cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight (for adherent cells).
- Prepare serial dilutions of **SIAIS164018** in culture medium.
- Remove the old medium and add 100 µL of fresh medium containing various concentrations of **SIAIS164018** to the wells. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours.

- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by **SIAIS164018**.

Materials:

- SR and H2228 cells
- **SIAIS164018**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **SIAIS164018** at various concentrations for 24-48 hours.
- Harvest the cells, including both adherent and floating cells.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.

- Transfer 100 µL of the cell suspension to a new tube.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of **SIAIS164018** on cell cycle progression.

Materials:

- SR and H2228 cells
- **SIAIS164018**
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **SIAIS164018** at the desired concentration for 24 or 48 hours.^[1]
- Harvest the cells and wash with PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and centrifuge.

- Resuspend the cell pellet in PI staining solution containing RNase A.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting the degradation of target proteins and the modulation of downstream signaling pathways.

Materials:

- SR and H2228 cells
- **SIAIS164018**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against ALK, EGFR, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent

Procedure:

- Treat cells with **SIAIS164018** for the desired time and at the indicated concentrations.
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control.

Disclaimer

These application notes and protocols are intended for research use only and are not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

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